molecular formula C9H9BrClNO B599190 N-Ethyl 4-bromo-2-chlorobenzamide CAS No. 1342639-11-5

N-Ethyl 4-bromo-2-chlorobenzamide

Cat. No.: B599190
CAS No.: 1342639-11-5
M. Wt: 262.531
InChI Key: GOYYSIRRJLCYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl 4-bromo-2-chlorobenzamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively, and an ethyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl 4-bromo-2-chlorobenzamide can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-chlorobenzoic acid with ethylamine. The reaction typically proceeds in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include the precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl 4-bromo-2-chlorobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with different functional groups replacing the halogens.

    Reduction: Ethyl 4-amino-2-chlorobenzamide or ethyl 4-bromo-2-chlorobenzyl alcohol.

    Oxidation: 4-bromo-2-chlorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

N-Ethyl 4-bromo-2-chlorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-Ethyl 4-bromo-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms and the ethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorobenzamide: Lacks the ethyl group on the nitrogen atom.

    N-Ethyl 4-bromo-2-fluorobenzamide: Substitutes chlorine with fluorine.

    N-Ethyl 4-chloro-2-bromobenzamide: Reverses the positions of bromine and chlorine.

Uniqueness

N-Ethyl 4-bromo-2-chlorobenzamide is unique due to the specific combination of substituents on the benzene ring and the ethyl group on the amide nitrogen. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-bromo-2-chloro-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYYSIRRJLCYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733901
Record name 4-Bromo-2-chloro-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342639-11-5
Record name 4-Bromo-2-chloro-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.